

Physical and chemical characteristics of 2',5'-Dihydroxypropiophenone

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Compound of Interest

Compound Name: 2',5'-Dihydroxypropiophenone

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An In-Depth Technical Guide to 2',5'-Dihydroxypropiophenone for Advanced Research

Introduction: Unveiling a Versatile Phenolic Ketone

2',5'-Dihydroxypropiophenone, also known as 2-propionylhydroquinone, is an aromatic ketone that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and cosmetic research. Its unique molecular architecture, featuring a hydroquinone ring substituted with a propionyl group, bestows upon it a compelling combination of chemical reactivity and biological activity. This guide provides an in-depth exploration of its physical and chemical characteristics, synthesis, and analytical methodologies, offering a critical resource for researchers, scientists, and drug development professionals. The inherent antioxidant properties, stemming from the easily oxidizable hydroquinone moiety, make it a valuable candidate for applications where oxidative stress is a key pathological factor.[1][2] Furthermore, its role as a versatile pharmaceutical intermediate allows for its incorporation into more complex molecular scaffolds, paving the way for the development of novel therapeutic agents.[3]

Molecular and Physicochemical Profile

A comprehensive understanding of the fundamental properties of **2',5'-Dihydroxypropiophenone** is paramount for its effective application in research and development. These characteristics govern its behavior in various chemical and biological systems.

Core Chemical Identity

The foundational identity of this compound is established by its structural and molecular identifiers.

- IUPAC Name: 1-(2,5-dihydroxyphenyl)propan-1-one[4]
- Synonyms: 2-Propionylhydroquinone, 2',5'-Dihydroxy-propioiphenone[5]
- CAS Number: 938-46-5[1]
- Molecular Formula: C₉H₁₀O₃[4]
- Molecular Weight: 166.17 g/mol [4]

The structure of **2',5'-Dihydroxypropioiphenone** is depicted in the following diagram:

Caption: Chemical structure of **2',5'-Dihydroxypropioiphenone**.

Tabulated Physicochemical Data

For ease of reference, the key physical and chemical properties are summarized in the table below.

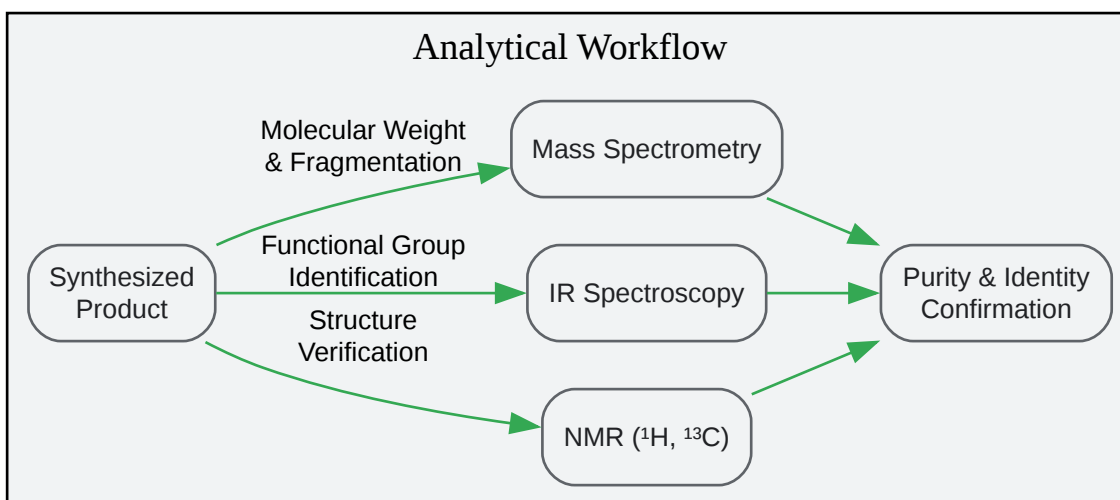
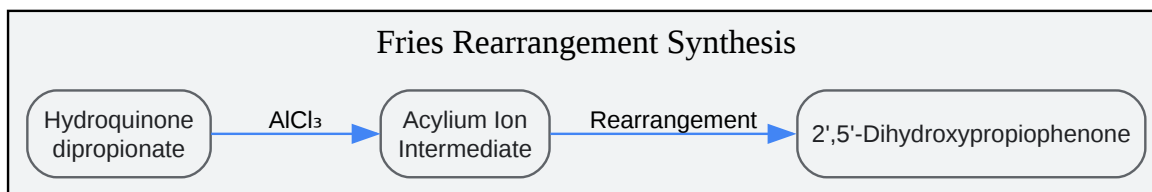
Property	Value	Source(s)
Appearance	Yellowish crystalline powder	[1]
Melting Point	95-99 °C	[1]
Boiling Point	254.38 °C (rough estimate)	[1]
pKa	8.96 ± 0.48 (Predicted)	[1]
Solubility	Soluble in alcohol; insoluble in ether and benzene; sparingly soluble in cold water.	[1]
Stability	Stable under recommended storage conditions.	[1]
Incompatibilities	Strong oxidizing agents, Strong bases.	[1]

Synthesis and Mechanistic Insight: The Fries Rearrangement

The synthesis of **2',5'-Dihydroxypropiophenone** is most effectively achieved via the Fries rearrangement of hydroquinone dipropionate.[6] This classic organic reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxyaryl ketone.[7][8] The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical as it facilitates the migration of the acyl group to the aromatic ring.[7]

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate. The temperature of the reaction plays a crucial role in directing the regioselectivity of the acylation. Lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-isomer.[7] In the case of hydroquinone dipropionate, the rearrangement yields the desired **2',5'-dihydroxypropiophenone**.



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